Methyl (5-amino-2'-methyl-[1,1'-biphenyl]-2-carbonyl)-L-leucinate hydrochloride
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Overview
Description
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a biphenyl core with an amino group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino and methyl groups are introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while Friedel-Crafts alkylation can introduce the methyl group.
Coupling with L-leucine: The biphenyl derivative is then coupled with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its versatile functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core can engage in π-π stacking interactions, while the amino and carbonyl groups can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-alaninate hydrochloride: Similar structure but with alanine instead of leucine.
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-valinate hydrochloride: Similar structure but with valine instead of leucine.
Uniqueness
Methyl (5-amino-2’-methyl-[1,1’-biphenyl]-2-carbonyl)-L-leucinate hydrochloride is unique due to the presence of the leucine moiety, which can impart specific biological activity and properties compared to other amino acid derivatives. The biphenyl core and functional groups also provide a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
methyl (2S)-2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-13(2)11-19(21(25)26-4)23-20(24)17-10-9-15(22)12-18(17)16-8-6-5-7-14(16)3;/h5-10,12-13,19H,11,22H2,1-4H3,(H,23,24);1H/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTAXFPRLXEPQS-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)NC(CC(C)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)N[C@@H](CC(C)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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